molecular formula C17H19N3O5S B2727465 (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1164563-58-9

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2727465
CAS No.: 1164563-58-9
M. Wt: 377.42
InChI Key: NEVQVLWCZDWLGD-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide is a chemical probe designed for activity-based protein profiling (ABPP), particularly targeting cysteine proteases and other nucleophilic residues in the proteome. Its mechanism of action is characterized by a dual-function "warhead-linker" system. The benzo[d]thiazolylidene acetamide moiety acts as an electrophilic trap, capable of covalently binding to the active site of target enzymes. This reactivity is complemented and enhanced by the N-hydroxysuccinimide (NHS) ester group (the 2,5-dioxopyrrolidin-1-yl moiety), a well-known acylating agent that readily forms stable amide bonds with primary amines, such as those found in lysine side chains. This bifunctionality allows the compound to act as a powerful covalent inhibitor and a cross-linking agent, enabling the capture and identification of low-abundance or transient enzyme-substrate complexes. Its primary research value lies in chemoproteomic applications for mapping functional residues, studying enzyme mechanisms, and identifying novel targets for therapeutic development, especially within the context of cysteine-reactive covalent inhibitor scaffolds . The compound's design, featuring a heterocyclic core with dimethoxy substitutions, is intended to improve cell permeability and bioavailability for in-cell labeling experiments, making it a valuable tool for functional proteomics and chemical biology research.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-4-19-15-10(24-2)5-6-11(25-3)16(15)26-17(19)18-12(21)9-20-13(22)7-8-14(20)23/h5-6H,4,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVQVLWCZDWLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)CN3C(=O)CCC3=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Reagents such as strong oxidizing agents, reducing agents, and nucleophiles are commonly used in these reactions. The reaction conditions are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research. It is used in the development of new pharmaceuticals, as a reagent in organic synthesis, and as a building block for more complex molecules. Its unique structure makes it valuable in the study of biological systems and the design of new materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or modulator of cellular processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural motifs with several classes of bioactive heterocycles:

Table 1: Key Structural Features Compared to Analogues
Compound Class Core Structure Substituents/Functional Groups Biological Relevance Reference
Target Compound Benzo[d]thiazole 3-Ethyl, 4,7-dimethoxy, dioxopyrrolidine Hypothesized enzyme inhibition N/A
1,4-Benzodioxine-thiadiazole hybrids Benzodioxine + thiadiazole Hydrazine-carbothioamide Antimicrobial, antitumor
1,3,4-Oxadiazole-phthalide derivatives Oxadiazole + phthalide Benzylidene, triazin-diazole Anticancer, anti-inflammatory
Isorhamnetin glycosides Flavonol glycoside 3-O-glycoside Antioxidant, anti-diabetic
Key Observations:

Core Heterocycles: The benzo[d]thiazole core distinguishes the target compound from benzodioxine-thiadiazole hybrids and oxadiazole-phthalide derivatives .

Substituent Effects : The 3-ethyl and 4,7-dimethoxy groups on the benzothiazole may enhance lipophilicity and membrane permeability relative to simpler thiadiazole derivatives . The dioxopyrrolidinyl acetamide moiety introduces conformational rigidity, akin to the triazin-diazole systems in oxadiazole-phthalide compounds .

Spectroscopic Characterization

While NMR and IR data for the target compound are unavailable in the evidence, comparisons can be drawn:

  • 1H-NMR : The 3-ethyl and 4,7-dimethoxy groups would produce distinct signals (e.g., δ 1.2–1.5 ppm for ethyl, δ 3.8–4.0 ppm for methoxy), similar to substituted benzothiazoles in other studies .
  • 13C-NMR : The dioxopyrrolidinyl carbonyls may resonate at δ 170–175 ppm, aligning with pyrrolidine-dione derivatives .

Biological Activity

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a pyrrolidine moiety and a benzo[d]thiazole derivative, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound's structure can be broken down into several functional groups:

  • Pyrrolidine ring : Contributes to the compound's reactivity.
  • Benzo[d]thiazole segment : Influences biological activity and is associated with various pharmacological effects.

Anticancer Activity

Research indicates that compounds containing benzo[d]thiazole and pyrrolidine derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) and others.

CompoundIC50 (µM/mL)Cancer Cell Line
Compound A1.8 ± 0.02MCF-7
Compound B4.5 ± 0.05MCF-7
Doxorubicin1.2 ± 0.005MCF-7

The above table illustrates the cytotoxicity of several compounds compared to Doxorubicin, a standard chemotherapy drug .

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic rings has been shown to enhance this activity.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of DNA synthesis : Similar compounds disrupt DNA replication in cancer cells.
  • Induction of apoptosis : The compound may trigger programmed cell death in malignant cells.
  • Antioxidant properties : Some derivatives exhibit the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and tested for their cytotoxic effects against MCF-7 cells. The most potent compound showed an IC50 value comparable to Doxorubicin .
  • Antimicrobial Assessment : In another study, various derivatives were evaluated for their antimicrobial properties using standard methods such as the disk diffusion technique. Compounds with electron-donating groups showed enhanced activity against tested pathogens .

Q & A

Basic Question: What are the standard spectroscopic techniques for characterizing this compound, and how are they applied?

Answer:
Characterization relies on 1H/13C NMR to confirm the Z-configuration and substituent positions (e.g., ethyl, dimethoxy groups). Mass spectrometry (MS) verifies molecular weight, while FT-IR identifies functional groups like the acetamide carbonyl (1680–1700 cm⁻¹) and dioxopyrrolidine ring . For ambiguous signals, 2D NMR (COSY, HSQC) resolves overlapping peaks by correlating proton and carbon shifts, particularly critical for distinguishing methoxy and ethyl group environments .

Basic Question: What synthetic strategies are recommended for preparing this compound?

Answer:
The synthesis involves multi-step pathways :

Core Formation : Condensation of 3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylideneamine with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid using carbodiimide coupling (e.g., EDCI/HOBt) in DMF at 0–25°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the Z-isomer, confirmed via NOESY NMR .

Yield Optimization : Microwave-assisted synthesis (50–80°C, 30–60 min) may enhance reaction efficiency compared to traditional reflux .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

Answer:

  • Variable Solvent NMR : Compare DMSO-d6 vs. CDCl3 to assess solvent-induced shifts, particularly for tautomeric equilibria in the thiazole ring .
  • High-Resolution MS (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for chlorine/bromine absence) to rule out impurities .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by determining crystal structure, critical for Z/E confirmation .

Advanced Question: What methodologies are effective for optimizing reaction conditions to improve yield and selectivity?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, DMF increases solubility of polar intermediates compared to THF .
  • Catalyst Screening : Evaluate palladium or copper catalysts for coupling steps; Pd(OAc)₂ may reduce side-product formation in Suzuki-Miyaura reactions for analogous benzo[d]thiazoles .
  • Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 80°C, 30 min) while maintaining >90% yield .

Advanced Question: How can computational modeling aid in predicting biological activity or mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases or DNA topoisomerases. The dioxopyrrolidine moiety may hydrogen-bond to ATP-binding pockets .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., nucleophilic sulfur in thiazole) for electrophilic modifications .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize analogs for synthesis .

Advanced Question: What experimental approaches are used to evaluate stability under physiological conditions?

Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 h, monitoring degradation via HPLC. The acetamide group may hydrolyze in acidic conditions, requiring formulation adjustments .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability for storage) .
  • Light Exposure Tests : UV-vis spectroscopy tracks photo-degradation; dimethoxy groups may enhance UV stability compared to unsubstituted analogs .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace ethyl with propyl, vary methoxy positions) and test against cancer cell lines (e.g., MTT assay on HeLa cells) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., dioxopyrrolidine for hydrogen bonding) using QSAR models in Schrodinger Suite .
  • Enzyme Inhibition Assays : Measure IC50 against COX-2 or HDACs to correlate structural features (e.g., thiazole ring planarity) with activity .

Advanced Question: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Answer:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation. The ethyl group’s hydrophobicity may require apolar systems .
  • Seeding : Introduce microcrystals of analogous compounds to induce nucleation.
  • Temperature Gradients : Crystallize at 4°C to reduce solubility and promote lattice formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.